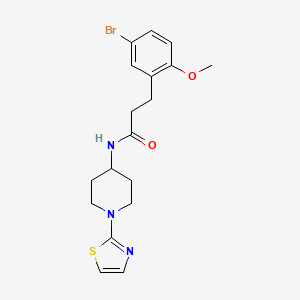
3-(5-bromo-2-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C18H22BrN3O2S and its molecular weight is 424.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiulcer Agents
Research into antiulcer agents has led to the synthesis of compounds with a structure similar to 3-(5-bromo-2-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide. These compounds have shown gastric acid antisecretory activity, indicating their potential in treating conditions involving excessive stomach acid production. Studies highlight the importance of specific structural features in enhancing this activity, suggesting a promising area for the development of new antiulcer medications (Ueda et al., 1991).
Photosensitizers for Cancer Treatment
Compounds related to this compound have been synthesized and characterized for their potential as photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds, particularly zinc phthalocyanines substituted with related groups, demonstrate high singlet oxygen quantum yields, making them effective for the treatment of cancer through Type II photodynamic mechanisms (Pişkin et al., 2020).
Nucleophilic Substitution Reactions
The study of nucleophilic substitution reactions of compounds with structures similar to the one reveals the versatility of these molecules in synthesizing various derivatives. These reactions lead to the formation of new compounds with potential applications in material science and as intermediates in the synthesis of more complex molecules. Such research lays the groundwork for the development of novel materials and pharmaceuticals (Mataka et al., 1992).
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, including those containing the thiazole moiety, are of significant interest due to their wide range of biological activities. Research into the synthesis of these compounds provides valuable insights into the development of new drugs and materials with enhanced properties. This includes exploring different synthetic routes and understanding the structure-activity relationships critical for designing compounds with targeted functions (Rehman et al., 2018).
Antimicrobial and Antifungal Activities
Studies have also been conducted on derivatives of this compound for their antimicrobial and antifungal properties. These studies aim to address the growing concern of antibiotic resistance by identifying new compounds that can act against resistant strains of bacteria and fungi. The development of such compounds is crucial for the future of infectious disease treatment (Bharti et al., 2010).
Propiedades
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2S/c1-24-16-4-3-14(19)12-13(16)2-5-17(23)21-15-6-9-22(10-7-15)18-20-8-11-25-18/h3-4,8,11-12,15H,2,5-7,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHQCDKJUUNSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

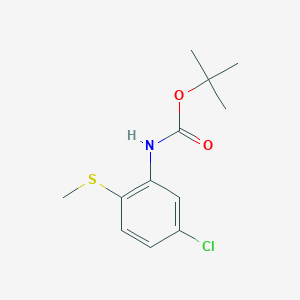

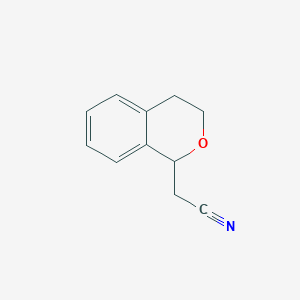
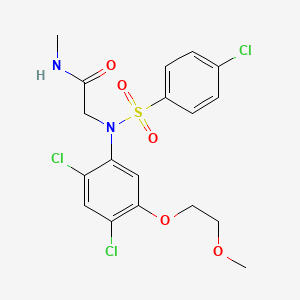
![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)
![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)
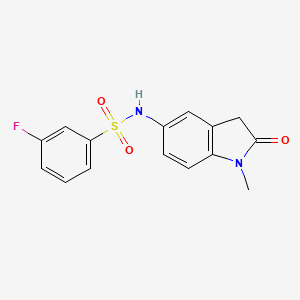
![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2609072.png)
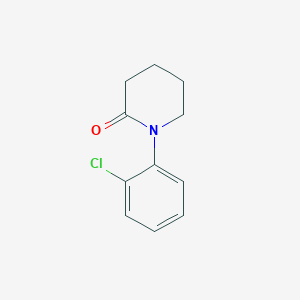
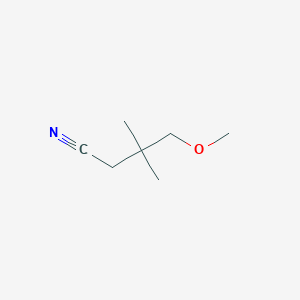
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B2609079.png)
![N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2609081.png)
